Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate

Description

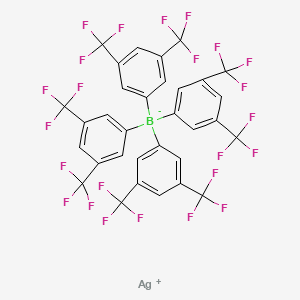

Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (AgTFPB) is a weakly coordinating anion (WCA) salt characterized by its bulky, fluorinated borate anion and silver(I) cation. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB⁻) anion is renowned for its low nucleophilicity and high solubility in nonpolar solvents, making it ideal for stabilizing cationic species in catalytic and electrochemical applications . AgTFPB is hypothesized to form by reacting sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) with silver nitrate, leveraging the low solubility of AgTFPB in aqueous media .

Properties

Molecular Formula |

C32H12AgBF24 |

|---|---|

Molecular Weight |

971.1 g/mol |

IUPAC Name |

silver;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |

InChI |

InChI=1S/C32H12BF24.Ag/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 |

InChI Key |

DNNXVTQEKMFBEH-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Ag+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant and most reliable method to prepare this compound involves a salt metathesis reaction between a silver(I) salt (commonly silver nitrate) and sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF4). This reaction is generally performed in an organic solvent under an inert atmosphere to prevent silver oxidation and side reactions:

$$

\text{AgNO}3 + \text{NaBArF}4 \rightarrow \text{AgBArF}4 + \text{NaNO}3

$$

- Solvent : Acetonitrile, dichloromethane, or other polar aprotic solvents.

- Atmosphere : Inert (nitrogen or argon) to avoid Ag(I) oxidation.

- Temperature : Ambient to slightly reduced temperatures to control reaction kinetics.

This method ensures the formation of the silver complex with minimal contamination from sodium salts, which precipitate out or can be removed by filtration.

Preparation of Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF4)

Since NaBArF4 is the key precursor, its preparation is essential:

- Starting materials : Grignard reagents derived from 3,5-bis(trifluoromethyl)bromobenzene or iodide.

- Reaction : The Grignard reagent (ArF-MgBr) is reacted with sodium tetrafluoroborate (NaBF4) to yield NaBArF4.

$$

\text{NaBF}4 + 4 \text{ArF-MgBr} \rightarrow \text{NaBArF}4 + 4 \text{MgBrF}

$$

- Notes : The bulky trifluoromethyl groups on the aryl rings confer steric hindrance and electron-withdrawing effects, which stabilize the borate anion and reduce its coordinating ability.

Alternative Routes and Industrial Scale Considerations

- Industrial synthesis follows the same fundamental metathesis routes but emphasizes stringent control of reaction parameters such as temperature, solvent purity, and inert atmosphere to maximize yield and purity.

- Purification steps may include recrystallization or chromatographic techniques to remove residual sodium salts or unreacted starting materials.

- The use of diethyl ether oxonium salts (Brookhart’s acid) can facilitate cation exchange and improve solubility properties.

Data Table: Typical Reaction Conditions for Preparation

| Step | Reagents | Solvent | Temperature | Atmosphere | Notes |

|---|---|---|---|---|---|

| Preparation of ArF-MgBr | 3,5-bis(trifluoromethyl)bromobenzene + Mg | THF or Et2O | 0-25 °C | Inert | Grignard formation |

| Formation of NaBArF4 | ArF-MgBr + NaBF4 | THF or Et2O | 0-25 °C | Inert | Salt metathesis, MgBrF byproduct formed |

| Metathesis to AgBArF4 | NaBArF4 + AgNO3 | Acetonitrile | 0-25 °C | Inert | Silver salt formation, NaNO3 precipitates |

Analytical and Purification Techniques

- NMR Spectroscopy : ^19F NMR is critical for confirming the integrity of the trifluoromethyl groups, typically showing signals near -63 ppm.

- Mass Spectrometry (ESI-MS) : Confirms the presence of the [Ag(BArF4)]^- ion and detects impurities.

- X-ray Crystallography : Used to determine the coordination geometry of the silver center and confirm the tetrahedral borate anion structure.

- Purification : Recrystallization from appropriate solvents or column chromatography to remove residual salts and byproducts.

Chemical Reactions Analysis

Types of Reactions: Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate can undergo various types of chemical reactions, including:

Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, where it can be reduced to metallic silver or oxidized to higher oxidation states.

Substitution Reactions: The compound can undergo ligand exchange reactions where the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion can be replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines or amines.

Major Products:

Oxidation: Products may include silver oxides or other silver-containing compounds.

Reduction: Metallic silver is a common product.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: Investigated for its antimicrobial properties due to the presence of silver ions.

Medicine: Potential use in antimicrobial coatings for medical devices.

Industry: Utilized in the preparation of ion-selective electrodes and as a phase-transfer catalyst.

Mechanism of Action

The mechanism of action of Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate involves the interaction of the silver ion with various molecular targets. In catalytic applications, the silver ion can facilitate the formation and stabilization of reactive intermediates. In antimicrobial applications, the silver ion can disrupt microbial cell membranes and interfere with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkali Metal and Tetraalkylammonium TFPB Salts

AgTFPB is structurally analogous to alkali metal (Na⁺, K⁺) and tetraalkylammonium (e.g., TBA⁺) TFPB salts but differs significantly in cation-related properties:

- Cation Effects : Ag⁺, a soft Lewis acid, enhances coordination with π-systems in catalytic cycles compared to harder alkali cations (Na⁺, K⁺). This property is critical in transition-metal catalysis, where AgTFPB may stabilize reactive intermediates more effectively .

- Electrochemical Sensors: NaTFPB and KTFPB are widely used as ion exchangers in cation-selective electrodes (e.g., for K⁺, Ca²⁺) .

Transition Metal TFPB Salts

AgTFPB shares similarities with transition metal TFPB salts, such as iridium and rhodium complexes, but differs in redox behavior and catalytic utility:

- Iridium Complexes : Tetrakis[...]borate salts like [Ir(COD)(NHC)]TFPB (COD = 1,5-cyclooctadiene) are used in asymmetric hydrogenation . AgTFPB’s weaker coordination may favor different substrate activation pathways.

- Gold Catalysis : Gold(I) TFPB salts (e.g., [(IPr)Au(NCMe)]TFPB) facilitate [2+2] cycloadditions . AgTFPB’s lower Lewis acidity compared to Au(I) could limit its efficacy in similar reactions but may offer advantages in photoredox catalysis .

Comparison with B(C₆F₅)₃

Key contrasts include:

- Lewis Acidity : B(C₆F₅)₃ is a stronger Lewis acid than TFPB⁻, making it superior for initiating cationic polymerizations . However, TFPB⁻’s inertness prevents unwanted side reactions in delicate systems (e.g., silylium ion generation) .

- Solubility : AgTFPB’s fluorinated aryl groups enhance solubility in fluorinated solvents, whereas B(C₆F₅)₃ is more soluble in aromatic hydrocarbons .

Biological Activity

Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, often abbreviated as AgBArF, is a coordination compound that has garnered attention for its unique biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the synthesis, properties, and biological implications of this compound based on diverse research findings.

Synthesis and Properties

Synthesis : The synthesis of this compound typically involves the reaction of silver salts with tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion (BArF). The general reaction can be represented as follows:

This compound exhibits a tetrahedral geometry around the silver center, which is crucial for its interaction with biological molecules.

Properties : AgBArF is characterized by its stability in both solid and solution states. It is a non-coordinating anion, meaning it interacts weakly with cations, making it suitable for applications where strong coordination is undesirable. This property allows it to serve effectively in catalytic cycles without interfering with the active metal center .

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Properties : Silver compounds are well-known for their antimicrobial effects. Research indicates that AgBArF exhibits significant antibacterial activity against a range of pathogens. The mechanism is thought to involve the release of silver ions, which disrupt cellular functions and lead to cell death .

- Cytotoxicity Studies : In vitro studies have shown that AgBArF can induce cytotoxic effects in cancer cell lines. For instance, it has been reported to exhibit selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is attributed to differences in cellular uptake and metabolism between cancerous and non-cancerous cells .

- Coordination Complexes : The formation of unique coordination complexes involving AgBArF has been explored. These complexes can exhibit enhanced biological activity due to their ability to interact with biomolecules such as proteins and nucleic acids. Studies have demonstrated that these interactions can lead to alterations in cellular signaling pathways, potentially influencing processes such as apoptosis and proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of AgBArF against common bacteria such as E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for E. coli and 5 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In a separate investigation, AgBArF was tested on various cancer cell lines including breast (MCF-7) and lung (A549) cancers. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment, indicating its potential as a chemotherapeutic agent.

Data Tables

| Parameter | Value |

|---|---|

| Minimum Inhibitory Concentration (E. coli) | 10 µg/mL |

| Minimum Inhibitory Concentration (S. aureus) | 5 µg/mL |

| IC50 (MCF-7 Cells) | 15 µM |

| IC50 (A549 Cells) | 20 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, and how can impurities be minimized?

- Methodology : Silver(I) borate complexes are typically synthesized via metathesis reactions. For example, reacting AgNO₃ with sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBARF) in anhydrous dichloromethane under inert atmosphere yields the silver complex. describes a similar procedure for iridium complexes, where NaBARF is used as a counterion source. Key steps include rigorous drying of solvents, slow addition of reagents to prevent AgCl precipitation, and purification via recrystallization or column chromatography to remove residual sodium salts. Impurities (~20%) may arise from incomplete anion exchange, necessitating NMR and elemental analysis for validation .

Q. How does the solubility of this compound in polar vs. non-polar solvents affect its applicability in catalysis?

- Methodology : The sodium analog (NaBARF) is highly soluble in polar aprotic solvents (e.g., dichloromethane, THF) but poorly soluble in DMSO or water . For the silver complex, solubility tests in solvents like toluene, acetonitrile, and fluorinated ethers should be conducted via gravimetric analysis. Solubility impacts catalytic activity in non-polar media, as demonstrated in phase-transfer catalysis (e.g., epoxide synthesis) where lipophilic borates stabilize cationic intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR is critical for confirming the integrity of the fluorinated aryl groups (δ ~ -63 ppm for CF₃) .

- ESI-MS : Electrospray ionization mass spectrometry identifies the [Ag(BARF)]⁻ ion and detects decomposition products (e.g., free BARF⁻).

- X-ray crystallography : Resolves coordination geometry, as seen in iridium complexes where BARF⁻ acts as a non-coordinating counterion .

Advanced Research Questions

Q. How does the weakly coordinating nature of BARF⁻ influence the catalytic activity of Silver(I) complexes in cross-coupling reactions?

- Methodology : BARF⁻’s low nucleophilicity stabilizes cationic silver intermediates without interfering with substrate binding. Compare catalytic performance of AgBARF with other salts (e.g., AgOTf) in Sonogashira or Heck reactions. Kinetic studies (e.g., in situ IR monitoring) can reveal rate enhancements due to reduced ion pairing. notes BARF⁻’s role in stabilizing reactive intermediates in transition metal catalysis .

Q. What are the stability challenges of this compound under ambient and reaction conditions?

- Methodology :

- Thermal stability : TGA/DSC analysis up to 300°C identifies decomposition thresholds (sodium analog melts at 310°C ).

- Light sensitivity : UV-vis spectroscopy tracks photoinduced Ag⁰ nanoparticle formation. Store in amber vials under argon.

- Hydrolytic stability : Conduct Karl Fischer titration to assess moisture uptake; BARF⁻ is prone to hydrolysis in aqueous media, limiting use in protic solvents .

Q. How can this compound be utilized in designing ion-selective electrodes (ISEs)?

- Methodology : The potassium analog is a benchmark for ISEs due to its lipophilicity and selectivity for large cations . For AgBARF, prepare PVC membranes doped with the salt (e.g., 0.72 wt% NaBARF in ) and test potentiometric response to Ag⁺ in mixed-ion solutions (e.g., Na⁺, K⁺). Nernstian slopes >50 mV/decade indicate suitability for Ag⁺ sensing .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported solubility and stability data for tetrakis(aryl)borate salts?

- Methodology : highlights inconsistencies in solubility products due to varying experimental conditions (e.g., solvent purity, temperature). Standardize protocols:

- Use anhydrous solvents and inert atmosphere for solubility tests.

- Validate purity via ¹⁹F NMR and ICP-MS for metal content.

- Compare data with structurally similar salts (e.g., NaBARF vs. AgBARF) to identify trends .

Methodological Best Practices

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodology :

- Store under argon at -20°C in flame-sealed ampules.

- Add stabilizers (e.g., 1% BHT) to inhibit radical-mediated degradation.

- Monitor via periodic ¹⁹F NMR; decomposition manifests as CF₃ group loss or new peaks .

Applications in Material Science

Q. Can this compound serve as a precursor for silver nanoparticles with controlled morphology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.